ethyl 1-[(5E)-5-(3-ethoxy-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(5E)-5-(3-ethoxy-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate, commonly known as EEP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. EEP is a thiazolidine derivative that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of EEP is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. EEP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.
Biochemical and Physiological Effects:
EEP has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor activities. EEP has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
EEP has several advantages for use in lab experiments, including its stability and solubility in various solvents. However, EEP also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on EEP, including:
1. Further studies on the mechanism of action of EEP to fully understand its therapeutic potential.
2. Development of novel EEP derivatives with improved pharmacological properties.
3. Investigation of the potential use of EEP in agriculture as a pesticide or herbicide.
4. Evaluation of the potential use of EEP in material science, including its use in the development of new materials with unique properties.
In conclusion, EEP is a compound that has shown promising activity in various fields, including medicinal chemistry, agriculture, and material science. Further studies are needed to fully understand its mechanism of action and to develop novel derivatives with improved pharmacological properties.
Synthesis Methods
The synthesis of EEP involves a multi-step process that includes the reaction of piperidine with ethyl 4-chloro-2-oxobutanoate to form ethyl 4-(piperidin-1-yl)but-2-enoate. This intermediate is then reacted with 4-(3-ethoxy-4-propoxybenzylidene)thiazolidin-2-one to form EEP.
Scientific Research Applications
EEP has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, EEP has shown promising activity against various diseases, including cancer, inflammation, and bacterial infections.
properties
Product Name |
ethyl 1-[(5E)-5-(3-ethoxy-4-propoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate |
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Molecular Formula |
C23H30N2O5S |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
ethyl 1-[(5E)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C23H30N2O5S/c1-4-13-30-18-8-7-16(14-19(18)28-5-2)15-20-21(26)24-23(31-20)25-11-9-17(10-12-25)22(27)29-6-3/h7-8,14-15,17H,4-6,9-13H2,1-3H3/b20-15+ |
InChI Key |
RWJXVLTVPVXPLG-HMMYKYKNSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCC(CC3)C(=O)OCC)OCC |
SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCC(CC3)C(=O)OCC)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N=C(S2)N3CCC(CC3)C(=O)OCC)OCC |
Origin of Product |
United States |
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